molecular formula C16H18O2 B3256209 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl CAS No. 26567-11-3

3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl

Cat. No.: B3256209
CAS No.: 26567-11-3
M. Wt: 242.31 g/mol
InChI Key: XSTITJMSUGCZDH-UHFFFAOYSA-N
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Description

Significance of Aryl-Aryl Coupling in Organic Synthesis

Aryl-aryl coupling represents a powerful class of carbon-carbon (C-C) bond-forming reactions in organic chemistry. These reactions are fundamental to the construction of biaryl and polyaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively connect two aromatic rings opens up a vast chemical space for the design and synthesis of complex molecules with tailored electronic, optical, and structural properties.

Historically, reactions like the Ullmann condensation were used, but modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. These methods offer high yields, broad substrate scope, and excellent functional group tolerance. More recently, there has been a significant interest in developing more sustainable and cost-effective methods, including direct C-H arylation and oxidative coupling reactions, which avoid the need for pre-functionalized starting materials. The oxidative coupling of phenols, for instance, provides a direct route to dihydroxybiphenyl compounds. Mechanistic investigations into these reactions, such as the oxidative coupling of 2,6-dimethylphenol (B121312), have led to selective and efficient procedures for creating specific biphenyl (B1667301) structures. rsc.org

Overview of Dihydroxybiphenyl Scaffolds in Material Science and Organic Chemistry

Dihydroxybiphenyl scaffolds are a crucial class of molecular building blocks. Their defining feature is the biphenyl unit, which imparts rigidity, thermal stability, and a well-defined three-dimensional structure. The two hydroxyl (-OH) groups provide reactive sites for a variety of chemical transformations, most notably polymerization.

In material science, these scaffolds are extensively used as monomers for the synthesis of high-performance polymers. The rigid biphenyl backbone contributes to high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical properties in the resulting polymers. nih.gov Polymers derived from dihydroxybiphenyls, such as poly(aryl ether)s, polycarbonates, and polyesters, find applications in electronics, automotive components, and aerospace due to their dimensional stability and resistance to harsh environments. sinocurechem.com The dihydroxy functionality also allows for the introduction of other chemical groups, enabling the fine-tuning of properties like solubility, processability, and even the introduction of functionalities for creating porous coordination polymers or metal-organic frameworks (MOFs).

In organic chemistry, the dihydroxybiphenyl scaffold is a valuable intermediate for the synthesis of more complex molecules. The hydroxyl groups can be easily converted into other functional groups, serving as handles for further synthetic manipulations. This versatility makes them important precursors for liquid crystals, biologically active molecules, and specialized ligands for catalysis.

Specific Context of 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl (TMBP) in Contemporary Research

This compound (TMBP), also known as tetramethylbiphenol, is a specialized dihydroxybiphenyl scaffold that has attracted significant research interest. Its structure is characterized by the presence of four methyl groups on the biphenyl backbone, ortho to the hydroxyl groups. These methyl groups are not merely passive substituents; they introduce significant steric hindrance that influences the molecule's conformation and the properties of its derivatives.

The primary application of TMBP in contemporary research is as a monomer for advanced polymers. The steric bulk of the methyl groups restricts the rotation around the biphenyl single bond, leading to a more rigid and contorted polymer chain. This structural feature is highly desirable as it disrupts polymer chain packing, reduces crystallinity, and can enhance the solubility of the resulting polymers, making them more processable.

Polymers synthesized from TMBP, such as liquid crystal polymers (LCPs), exhibit a unique combination of properties including high strength, high modulus, excellent dimensional stability, and flame retardancy. sinocurechem.com For instance, 3,3',5,5-tetramethylbiphenol diglycidyl ether, synthesized from TMBP, is noted for its low melt viscosity and excellent sealing performance, making it a candidate for integrated circuit packaging materials. nih.gov Furthermore, TMBP is used as a modifying monomer to enhance the heat resistance of polyesters, polyurethanes, and epoxy resins. nih.gov

Below is a table summarizing some of the key properties of TMBP:

PropertyValue
CAS Number2417-04-1
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Melting Point222-225 °C
AppearanceOff-white powder

Research Objectives and Scope of Academic Inquiry into TMBP

The academic inquiry into TMBP is driven by the desire to create new materials with superior performance characteristics. The research objectives can be broadly categorized as follows:

Synthesis and Optimization: A significant area of research focuses on developing efficient and environmentally friendly methods for synthesizing TMBP. The most common route is the oxidative coupling of 2,6-dimethylphenol. sinocurechem.com Researchers are exploring various catalytic systems, including copper-based catalysts and hypervalent iodine reagents, to improve the yield and selectivity of the C-C coupling reaction while minimizing the formation of byproducts like polyphenylene ether (PPO) which results from C-O coupling. rsc.orgsinocurechem.com The use of greener oxidants like hydrogen peroxide is also being investigated. sinocurechem.com

Polymer Synthesis and Characterization: A major thrust of TMBP research is its use as a monomer. Scientists are actively synthesizing new polymers based on TMBP and characterizing their properties. This includes creating novel poly(aryl ether)s, polyesters, and epoxy resins and evaluating their thermal stability, mechanical strength, solubility, and optical and electrical properties. The goal is to establish structure-property relationships that can guide the design of next-generation materials.

Exploring Novel Applications: Researchers are also investigating new and niche applications for TMBP and its derivatives. This includes their use in the development of materials for electronic packaging, high-performance composites, and as antioxidants for rubbers and plastics. nih.gov There is also emerging research exploring the biological activities of TMBP derivatives, for instance, in the context of anticancer agents, though this is outside the primary focus of its material science applications. nih.gov

The overarching scope of this academic inquiry is to leverage the unique structural features of TMBP—its rigidity and the steric influence of its methyl groups—to design and synthesize advanced materials that can meet the demands of modern technology.

Properties

IUPAC Name

4-(4-hydroxy-2,6-dimethylphenyl)-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTITJMSUGCZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=C(C=C(C=C2C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247736
Record name 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26567-11-3
Record name 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26567-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,3 ,5,5 Tetramethyl 4,4 Dihydroxybiphenyl

Oxidative Coupling Reactions in TMBP Synthesis

Oxidative coupling is the cornerstone of TMBP synthesis, where 2,6-dimethylphenol (B121312) undergoes a dehydrogenative dimerization. The reaction typically proceeds through the formation of a phenoxy radical intermediate, which then couples to form the biphenyl (B1667301) structure. The selectivity of the reaction, favoring C-C coupling over C-O coupling (which leads to polyphenylene ether, PPO), is a critical aspect of catalyst and methods development. The initial product of the C-C coupling is often 3,3',5,5'-tetramethyldiphenoquinone (B1583824) (DPQ), which is subsequently reduced to yield the final TMBP product.

Metal-Catalyzed Oxidative Coupling of 2,6-Dimethylphenol

A variety of transition metal complexes have been shown to effectively catalyze the oxidative coupling of DMP. These catalysts facilitate the formation of the desired phenoxy radicals and can influence the regioselectivity of the coupling reaction. Copper and iron-based systems are the most extensively studied, though other metals have also been explored.

Copper catalysts are widely employed for the oxidative coupling of phenols. The copper nitrate-acetonitrile system is a notable example used in the synthesis of TMBP precursors. In this system, Cu(II) ions are believed to be the active species that oxidize the phenol (B47542) to a phenoxy radical. The acetonitrile (B52724) solvent plays a crucial role, not only in dissolving the reactants but also in coordinating with the copper ions, thereby modulating their reactivity.

Research has shown that the addition of certain amines can significantly influence the reaction pathway. For instance, the presence of pyridine (B92270) in a copper nitrate-acetonitrile system has been found to facilitate C-C coupling, which is essential for TMBP synthesis. Conversely, other amines like piperidine (B6355638) and diethylamine (B46881) tend to promote C-O coupling, leading to the formation of polymeric byproducts. The reaction is typically carried out using oxygen as the oxidant.

Iron(III) chloride (FeCl₃) is an inexpensive and readily available Lewis acid that can also function as an effective catalyst for oxidative C-C coupling reactions. researchgate.net In the context of phenol coupling, FeCl₃ facilitates the oxidation of the phenolic substrate to generate phenoxy radicals, which then undergo dimerization. Iron(III) chloride hexahydrate is often used due to its stability and ease of handling compared to the anhydrous form. researchgate.net

The mechanism is thought to involve an inner-sphere electron transfer from the phenol to the Fe(III) center. The catalytic cycle requires an oxidant to regenerate the Fe(III) species from the Fe(II) formed during the reaction. The choice of solvent and reaction temperature can significantly impact the efficiency and selectivity of the coupling process. While specific high-yield examples for TMBP synthesis are less detailed in readily available literature compared to copper systems, the principle of its catalytic activity in phenol dimerization is well-established. researchgate.net

To enhance the catalytic activity and selectivity of copper-based systems, various ligands are employed to form well-defined copper complexes. Copper(II) complexes with tetranitrogen ligands have proven to be effective catalysts for the C-C coupling of DMP. These ligands create a specific coordination environment around the copper center, which can favor the desired oxidative coupling pathway while suppressing the formation of unwanted polymers.

Studies have demonstrated that synthesizing specific metal-copper(II) complexes with tetranitrogen ligands can effectively catalyze the formation of TMBP from 2,6-dimethylphenol in the presence of an oxidant like hydrogen peroxide. The structure of the ligand plays a critical role in determining the catalytic efficiency, with some complexes leading to yields exceeding 90%.

The exploration for alternative, highly efficient catalysts has led to investigations into other transition metals. While copper and iron remain the most common, other metals are known to catalyze oxidative coupling reactions of phenols. wikipedia.org However, the use of rhodium complexes specifically for the C-C oxidative dimerization of 2,6-dimethylphenol to produce TMBP is not prominently reported in the scientific literature. Rhodium catalysts are well-known for other types of transformations, including C-H activation and cross-coupling reactions that can form C-O bonds in diaryl ethers, but their application in this specific phenolic homo-coupling appears to be limited or not as well-documented as copper and iron-based systems. acs.org

Non-Metallic Oxidant-Mediated Approaches

In addition to metal-catalyzed methods, oxidative coupling of 2,6-dimethylphenol can also be achieved using non-metallic oxidants. These approaches offer the advantage of avoiding metal contamination in the final product, which can be critical for certain high-purity applications. Hypervalent iodine reagents are a prominent class of non-metallic oxidants used for this purpose.

(Diacetoxyiodo)benzene (B116549) (PIDA), a hypervalent iodine(III) reagent, has been shown to be a highly selective and efficient mediator for the para-C-C dimerization of 2,6-dimethylphenol to afford TMBP. rsc.org This method is noted for completely avoiding the formation of C-O coupling products. The reaction proceeds under mild conditions, and a proposed mechanism involves the formation of an aryliodonium intermediate, which then facilitates the coupling process. This approach provides a direct, one-step synthesis of the biphenol product, bypassing the diphenoquinone (B1195943) intermediate that often requires a separate reduction step. rsc.org

Hydrogen Peroxide Systems

Hydrogen peroxide (H₂O₂) serves as a clean and environmentally favorable oxidant for the oxidative coupling of 2,6-dimethylphenol. academie-sciences.fr These reactions are typically facilitated by metal catalysts, most commonly copper(II) complexes. sci-hub.se The catalytic system can activate H₂O₂ to form reactive oxygen species that efficiently oxidize the phenol. sci-hub.se The reaction kinetics and product selectivity are highly dependent on conditions such as pH. For instance, studies have shown that both weakly acidic (pH < 6.5) and alkaline (pH > 8) aqueous solutions can favor the competing C-O coupling reaction, which leads to poly(2,6-dimethyl-1,4-phenylene ether) (PPE). sci-hub.seresearchgate.net Optimal conditions around a neutral pH are often sought to maximize the yield of the C-C coupled product, diphenoquinone (DPQ). researchgate.net The use of micellar media has also been investigated to influence product selectivity, with DPQ being more readily generated in aqueous solutions while PPE formation is promoted in micellar media. researchgate.net

Table 1: Examples of Hydrogen Peroxide Systems for Oxidative Coupling of 2,6-Dimethylphenol (DMP)

Catalyst Oxidant Solvent/Medium Key Findings
Copper(II) complexes (e.g., L1Cu, L2Cu) H₂O₂ Aqueous buffer (Tris-HNO₃), Micellar media (CTAB, SDBS, etc.) Catalytic activity is pH-dependent, with optimal activity around pH 7. DPQ is the primary product in aqueous solution, while PPE is favored in micellar media. sci-hub.seresearchgate.net
Iodobenzene Diacetate (PIDA) Pathways

Hypervalent iodine reagents, particularly Iodobenzene Diacetate (PIDA), provide a selective and efficient pathway for the para C-C dimerization of 2,6-dimethylphenol. rsc.orgnih.gov This method directly yields 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl. rsc.org PIDA acts as a powerful oxidant that mediates the C-C coupling, often under mild conditions. mdpi.com This pathway is noted for its high selectivity, avoiding the common side-reaction of C-O coupling that leads to polymer formation. rsc.orgnih.gov PIDA is a versatile reagent in organic synthesis, known for promoting various oxidative and free radical reactions. researchgate.net

Table 2: Iodobenzene Diacetate (PIDA) Mediated Synthesis of this compound

Substrate Reagent Solvent Temperature Product Yield

(Data derived from findings on selective para C-C dimerization). rsc.orgnih.gov

Selenium Dioxide-Mediated Oxidations

The use of selenium dioxide (SeO₂) for the direct oxidative coupling of 2,6-dimethylphenol to form this compound is not a commonly reported method in the scientific literature. SeO₂ is a well-established oxidizing agent in organic synthesis, but its applications are typically in different classes of transformations. adichemistry.com The most prominent application of SeO₂ is the Riley oxidation, which involves the oxidation of methylene (B1212753) groups alpha to a carbonyl group to produce 1,2-dicarbonyl compounds. adichemistry.com Another major use is in the allylic oxidation of alkenes to form allylic alcohols. adichemistry.comblogspot.com While SeO₂ can oxidize alcohols and benzylic methylenes to carbonyls, its specific utility for phenolic C-C coupling appears limited. adichemistry.com

Mechanistic Insights into Oxidative Coupling for Biphenyl Formation

The oxidative coupling of 2,6-dimethylphenol is a mechanistically complex reaction where several factors dictate the final product structure.

C-C Coupling Selectivity vs. C-O Coupling

The oxidation of 2,6-dimethylphenol presents a significant selectivity challenge, as it can proceed via two primary competitive pathways: para-C-C coupling to form the dimer (which leads to the desired biphenol) and C-O coupling (ether linkage) to form polyphenylene ether (PPE). researchgate.netresearchgate.net The balance between these pathways is delicate and can be influenced by several factors:

Catalyst System: The choice of metal and, crucially, the ligands coordinated to it can steer the reaction toward either C-C or C-O products. researchgate.net For example, certain copper-amine complexes are highly selective for C-O coupling. researchgate.net

Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly alter the product ratio. sci-hub.seresearchgate.net

Substrate Electronics: The electronic nature of the phenol can stabilize or destabilize the key radical intermediates, thereby influencing the coupling outcome. Electron-withdrawing groups para to the hydroxyl can destabilize the phenoxyl radical and favor C-C coupling. nih.gov

Radical Coupling Mechanisms

The prevailing mechanism for the oxidative coupling of phenols involves the formation of phenoxyl radicals as key intermediates. nih.govwikipedia.org The process can be generally categorized into four types, with the most common involving the initial one-electron oxidation of the phenol to a phenoxyl radical. nih.gov The subsequent C-C bond formation is believed to occur through one of two main pathways:

Radical-Radical Recombination: Two phenoxyl radicals directly combine. This is considered less likely as it requires a high concentration of reactive radicals. nih.govwikipedia.org

Radical-Phenol Addition: A phenoxyl radical attacks a neutral phenol molecule (or a phenolate (B1203915) anion). This is followed by the loss of a hydrogen atom and tautomerization to yield the final coupled product. nih.govwikipedia.org

In the case of 2,6-dimethylphenol, the oxidation generates a 2,6-dimethylphenoxyl radical. The recombination of these radicals at the para position leads to the formation of a cyclohexadienone intermediate, which then tautomerizes to the stable biphenol product (or its oxidized quinone form). researchgate.net

Influence of Steric Hindrance on Reaction Pathways

Steric hindrance plays a critical role in directing the regioselectivity of the oxidative coupling of 2,6-dimethylphenol. The two methyl groups located ortho to the hydroxyl group effectively block these positions from attack. mdpi.com This steric shielding prevents ortho-ortho or ortho-para coupling, thereby directing the reaction almost exclusively to the unsubstituted para position of the aromatic ring.

Alternative Synthetic Routes to TMBP and Related Biphenyl Derivatives

While the oxidative coupling of 2,6-dimethylphenol is a primary route, several alternative strategies exist for the synthesis of TMBP and other biphenyl derivatives.

Friedel-Crafts Alkylation and Subsequent Functionalization

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. nih.gov This electrophilic aromatic substitution involves alkylating an aromatic ring with an alkyl group, typically using a strong Lewis acid catalyst like aluminum chloride. umkc.edu

For the synthesis of biphenyl derivatives, this reaction is highly valuable. nih.gov The process would involve the alkylation of a biphenyl core. For instance, biphenyl can be reacted with an alkyl halide, such as tert-butyl chloride, in the presence of a catalyst like anhydrous ferric chloride or aluminum chloride to produce alkyl-substituted biphenyls. nih.govyoutube.com To arrive at a structure like TMBP, a biphenyl molecule could theoretically be subjected to methylation followed by hydroxylation. The general mechanism involves three primary steps:

Formation of the electrophile: The Lewis acid catalyst activates the alkylating agent.

Nucleophilic attack: The aromatic ring attacks the electrophile, forming a resonance-stabilized intermediate.

Rearomatization: The ring is regenerated by losing a proton, with the catalyst also being regenerated. umkc.edu

While effective for alkylation, creating the specific substitution pattern of TMBP through this method would require careful selection of starting materials and control over reaction conditions to manage the regioselectivity of the substitution and subsequent functionalization steps, such as hydroxyl-directed C(sp²)–H hydroxylation. rsc.org

Light-Induced Synthetic Methods

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling C-C bond formation under mild conditions. Visible-light-induced methods offer an alternative for the oxidative coupling of phenols to form biphenol adducts. nih.govacs.org

One such method employs an inexpensive and reusable heterogeneous titanium dioxide (TiO₂) photocatalyst. nih.govacs.org The proposed mechanism for this phenol-phenol coupling involves the following steps:

The phenol substrate binds to the titanium center of the catalyst.

Under visible light irradiation, the resulting Ti-phenol complex is activated through a ligand-to-metal charge transfer (LMCT), forming a phenol cation radical.

This radical intermediate can then couple with another phenol molecule to form the C-C bond. nih.gov

Control experiments have demonstrated that the reaction fails in the absence of light, air (as the terminal oxidant), or the TiO₂ catalyst, confirming the necessity of each component. acs.org While this method has been successfully applied to various substituted phenols, yielding biphenol products, its specific application for the high-yield synthesis of TMBP from 2,6-dimethylphenol would require optimization. nih.govacs.org Other photocatalytic systems, such as those using ruthenium complexes, have also been developed for the cross-coupling of phenols with arenes. researchgate.net

Multi-Step Approaches from Precursors

A prevalent and industrially viable route to TMBP is a two-step synthesis starting from 2,6-dimethylphenol (2,6-dmp). google.com This method avoids the formation of polyphenylene ether byproducts that can occur in single-step syntheses under harsh conditions. google.com

The process involves two main stages:

Oxidative Coupling: 2,6-dimethylphenol undergoes oxidative C-C coupling to form the intermediate 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (DPQ). google.comlookchem.com This step utilizes an oxidant, and various systems have been explored. The use of a hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), has been shown to selectively promote C-C coupling and completely suppress the formation of C-O coupling byproducts. lookchem.comrsc.org

Reduction: The resulting DPQ is then reduced to yield the final product, this compound. google.com This reduction can be achieved using various reducing agents. For example, sodium dithionite (B78146) (Na₂S₂O₄) has been effectively used for this conversion. google.com Photochemical methods can also be employed, where a ketone sensitizer (B1316253) initiates the reaction of a radical with DPQ to form the reduced diphenol product. researchgate.net

This two-step approach offers better control over the reaction and generally results in fewer byproducts and higher yields compared to one-pot methods. google.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency of TMBP synthesis, careful optimization of reaction parameters is crucial. Key factors include the choice of solvent, pH, reaction temperature, and duration.

Influence of Solvent Systems and pH

The reaction medium plays a critical role in the outcome of the synthesis, particularly in oxidative coupling reactions. The choice of solvent can influence selectivity between C-C and C-O coupling, while pH can affect the reaction mechanism and rate.

In the electrochemical oxidation of xylenol, a related phenol, the reaction pathway is highly pH-dependent. In acidic methanol (B129727) (below pH 5.2), the reaction proceeds through a two-electron oxidation to form a phenoxonium cation, which leads to C-C coupled products. Above pH 5.2, the mechanism shifts to two single-electron steps, forming a free radical that favors C-O coupling and polymerization. researchgate.net Similarly, in the synthesis of a related compound, 3,3′,5,5′-tetra-t-butyl-4,4′-dihydroxybiphenyl, the reaction solution was rendered acidic (pH 1) using sulfuric acid. prepchem.com

The solvent choice also dictates the reaction pathway. Highly fluorinated solvents are often used to enhance efficiency and selectivity in oxidative couplings. researchgate.net In other contexts, such as Friedel-Crafts reactions, solvents like dichloromethane (B109758) or nitromethane (B149229) are common. nih.govumkc.edu Patent literature describes a two-step synthesis where the reduction of DPQ is carried out in industrial alcohol mixed with water. google.com

Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent variables that significantly impact reaction rate and product yield. Higher temperatures generally increase the rate of reaction by providing molecules with sufficient kinetic energy to overcome the activation energy barrier. However, excessively high temperatures can lead to the formation of byproducts or degradation of the desired product.

In the synthesis of bisphenols, reaction temperatures are carefully controlled. For example, studies on bisphenol A synthesis have been conducted at temperatures ranging from 60-80°C. In one synthesis of a related tetrasubstituted dihydroxybiphenyl, the reaction was performed at 180°C for a duration of 6 hours. prepchem.com In another case involving the synthesis of diphenolic acid, optimal yields were achieved by reacting for 6 hours at 75°C. Conversely, some syntheses may require extended reaction times; for instance, achieving high yields in certain Friedel-Crafts reactions has been accomplished by refluxing for up to thirty hours.

Microwave-assisted synthesis is an effective technique for optimizing these parameters, as it allows for rapid heating to high temperatures, which can dramatically reduce reaction times and minimize side reactions. The optimization of these parameters is a balancing act to achieve the highest possible yield in the shortest amount of time without compromising the purity of the final product.

Catalyst Loading and Ligand Effects

The oxidative coupling of 2,6-dimethylphenol is typically catalyzed by copper complexes, where the choice of ligand and the catalyst concentration are pivotal in directing the reaction towards the desired C-C coupled product over the C-O coupled polymer (polyphenylene ether).

Catalyst Loading: While specific quantitative data correlating catalyst loading with product yield is not extensively detailed in the available literature, the concentration of the copper catalyst is a crucial parameter. An optimal catalyst loading is necessary to ensure an efficient reaction rate without promoting unwanted side reactions. Insufficient catalyst may lead to slow or incomplete conversion, while excessive amounts can increase costs and potentially lead to higher levels of impurities that are difficult to remove.

Ligand Effects: The amine ligands coordinated to the copper center have a profound impact on the catalyst's activity and selectivity. Both electronic and steric properties of the ligands play a significant role.

Electronic Effects: The basicity of the amine ligand influences the catalytic activity. Generally, ligands with higher basicity can enhance the rate of the oxidative coupling reaction. The electronic properties of the ligand can also affect the redox potential of the copper catalyst, which in turn influences the product distribution.

Steric Effects: The steric hindrance around the copper center, dictated by the size and conformation of the ligand, is a key factor in determining the selectivity of the coupling reaction. Bulky ligands can sterically favor the formation of the C-C coupled dimer over the linear C-O coupled polymer. For instance, certain aliphatic amines, when compared to less sterically hindered ligands like pyridine, can alter the course of the reaction. The nature of the ligand coordination to the copper(II) ion has a significant effect on the catalyst's reactivity.

The table below summarizes the general effects of different ligand types on the oxidative coupling of 2,6-dimethylphenol.

Ligand TypeGeneral Effect on ReactionPrimary Product Selectivity
PyridinePromotes C-C couplingFavors this compound
PiperidinePromotes C-O couplingFavors polyphenylene ether
DiethylaminePromotes C-O couplingFavors polyphenylene ether
Bipyridine DerivativesActive catalysts, with electron-donating groups potentially decreasing the oxidation rateCan be tuned for high selectivity

Impurity Control and Purification Techniques

Effective control of impurities and robust purification methods are essential for obtaining high-purity this compound. The primary impurities in its synthesis are the C-O coupling product, polyphenylene ether, and the intermediate, 3,3',5,5'-tetramethyldiphenoquinone.

Impurity Control: A highly effective strategy for impurity control is a two-step synthesis process.

Oxidative Coupling to Diphenoquinone: In the first step, 2,6-dimethylphenol is selectively oxidized to form 3,3',5,5'-tetramethyldiphenoquinone. This reaction can be optimized for high selectivity, with reported selectivities for the diphenoquinone reaching up to 99.5%. google.com Using specific oxidants, such as hypervalent iodine reagents, can also promote selective C-C dimerization, thereby minimizing the formation of the polyphenylene ether byproduct. rsc.org

Reduction to Dihydroxybiphenyl: The isolated 3,3',5,5'-tetramethyldiphenoquinone is then reduced to the final product, this compound. This reduction step can be carried out with high efficiency using various reducing agents. One patented method involves dissolving the diphenoquinone in industrial alcohol and treating it with an inorganic reducing agent, achieving a yield of 95% for the final product. google.com

This two-step approach effectively separates the C-C coupling from the final product formation, allowing for better control over the impurity profile.

Purification Techniques: The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical for achieving high purity and recovery.

After the reduction of the diphenoquinone, a common purification step involves precipitating the product by adding it to cold water, followed by filtration and vacuum drying. google.com For further purification, recrystallization from an appropriate organic solvent is employed.

The following table lists solvents that have been reported as suitable for the recrystallization of dihydroxybiphenyl compounds.

SolventReported Suitability
AcetoneSuitable for obtaining high-purity colorless crystals
AcetonitrileMentioned as a suitable recrystallization solvent
MethanolMentioned as a suitable recrystallization solvent

Chemical Reactivity and Derivatization of 3,3 ,5,5 Tetramethyl 4,4 Dihydroxybiphenyl

Reactions of the Hydroxyl Groups

The two hydroxyl groups are the most reactive sites in the molecule, readily undergoing reactions typical of phenols. These reactions are fundamental to the use of TMBP in the synthesis of high-performance polymers and other advanced materials.

The phenolic hydroxyl groups of 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl can be readily converted into ethers and esters through reactions with appropriate reagents.

Etherification: In the presence of a base, the hydroxyl groups are deprotonated to form phenoxide ions, which are strong nucleophiles. These phenoxides can then react with alkyl halides via a Williamson ether synthesis to form dialkoxy derivatives. The general reaction is as follows:

HO-(C₁₆H₁₆)-OH + 2 R-X + 2 Base → R-O-(C₁₆H₁₆)-O-R + 2 [Base-H]X
Reagent (R-X)BaseProduct
Alkyl Halide (e.g., CH₃I, C₂H₅Br)Strong Base (e.g., NaOH, K₂CO₃)3,3',5,5'-Tetramethyl-4,4'-dialkoxybiphenyl

Esterification: Ester derivatives can be synthesized by reacting TMBP with acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This reaction is a common method for modifying the properties of phenolic compounds.

HO-(C₁₆H₁₆)-OH + 2 R-COCl → R-COO-(C₁₆H₁₆)-OOC-R + 2 HCl
ReagentBaseProduct
Acid Chloride (e.g., Acetyl chloride)Pyridine3,3',5,5'-Tetramethyl-4,4'-diacetoxybiphenyl
Acid Anhydride (e.g., Acetic anhydride)Pyridine3,3',5,5'-Tetramethyl-4,4'-diacetoxybiphenyl

A significant application of this compound is in the production of epoxy resins. It reacts with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide, to form 3,3',5,5'-tetramethylbiphenol diglycidyl ether (TMBP-DGE). sinocurechem.com This resulting epoxy resin possesses desirable properties such as low melt viscosity, good sealing performance, a wide operating temperature range, and resistance to cracking, making it an excellent material for integrated circuit packaging. sinocurechem.com

The synthesis involves a two-step process: the initial reaction of the phenolic hydroxyl groups with epichlorohydrin to form a chlorohydrin intermediate, followed by dehydrochlorination with a base to form the epoxide ring.

ReactantCatalyst/BaseProductKey Properties of Product
EpichlorohydrinSodium Hydroxide3,3',5,5'-Tetramethylbiphenol diglycidyl etherLow melt viscosity, good sealing performance, wide operating temperature, crack resistance

This compound is a valuable monomer in various polycondensation reactions, leading to the formation of high-performance polymers such as polyesters, polyurethanes, polycarbonates, and polysulfones. sinocurechem.com Its rigid biphenyl (B1667301) structure, combined with the methyl substituents, imparts desirable properties to the resulting polymers, including high thermal stability, good mechanical strength, and excellent chemical resistance.

For instance, in the synthesis of polyesters, TMBP can be reacted with dicarboxylic acid chlorides. The reaction proceeds via the esterification of the hydroxyl groups with the acid chloride functions, eliminating HCl and forming ester linkages that constitute the polymer backbone.

Co-monomerPolymer TypeKey Polymer Properties
Dicarboxylic acid chloridesPolyester (B1180765)High thermal stability, good mechanical strength
DiisocyanatesPolyurethaneExcellent heat resistance
Phosgene or diphenyl carbonatePolycarbonateHigh glass transition temperature
Activated dihalides (e.g., 4,4'-dichlorodiphenyl sulfone)Polysulfone / Poly(aryl ether)High thermal stability, chemical resistance

The structural particularity of TMBP often leads to liquid crystal polymers (LCPs) with high clearing points and favorable physical and chemical properties. sinocurechem.com These LCPs find applications in electronics, automotive parts, and medical devices due to their high strength, dimensional stability, and resistance to heat and chemicals. sinocurechem.com

Reactivity of the Aromatic Rings

The aromatic rings of this compound can also undergo chemical modification, although these reactions are generally less common than those involving the hydroxyl groups.

The aromatic rings of TMBP are activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and methyl groups. These groups direct incoming electrophiles to the ortho and para positions. In the case of TMBP, the positions ortho to the hydroxyl groups are already substituted with methyl groups. Therefore, electrophilic substitution is expected to occur at the positions meta to the hydroxyl groups (ortho to the methyl groups), which are the least sterically hindered and electronically favorable positions.

Potential electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would be expected to introduce nitro groups onto the aromatic rings, although the harsh conditions often required for nitration could also lead to oxidation of the phenol (B47542) groups.

Reaction TypeExpected Product
NitrationDinitro-3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl
Halogenation (e.g., Bromination)Dibromo-3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl

It is important to note that the hydroxyl groups may need to be protected (e.g., as ethers or esters) before carrying out some electrophilic aromatic substitution reactions to prevent unwanted side reactions.

The rigid and well-defined structure of the this compound core makes it an attractive scaffold for the synthesis of ligands for coordination chemistry and catalysis. Functionalization of the aromatic rings allows for the introduction of various donor atoms and chiral moieties.

One potential route for ligand synthesis is through the introduction of functional groups that can coordinate to metal centers. For example, phosphine (B1218219) groups, which are common in catalyst ligands, could be introduced. This might be achieved through a multi-step synthesis involving, for instance, halogenation of the aromatic rings followed by a coupling reaction with a phosphine source.

Another approach could involve the synthesis of Schiff base ligands. This would typically require the introduction of an aldehyde or amine group onto the biphenyl scaffold. For example, the dihydroxybiphenyl could be first converted to a dialkoxy derivative, which is then subjected to formylation to introduce aldehyde groups. These can then be condensed with primary amines to form Schiff base ligands.

The development of ligands from TMBP is an area of ongoing research, with the potential to create novel catalysts for a variety of chemical transformations.

Formation of Complex Molecular Architectures Using TMBP as a Building Block

This compound (TMBP) serves as a versatile and robust building block in the synthesis of complex molecular architectures. Its rigid biphenyl core, substituted with methyl groups, imparts unique properties such as thermal stability, specific solubility characteristics, and a defined stereochemical orientation to the resulting macromolecules. The two reactive hydroxyl groups provide convenient handles for a variety of chemical transformations, allowing for its incorporation into a wide range of advanced materials.

Synthesis of Specialized Monomers

One prominent application is in the synthesis of epoxy resins. By reacting TMBP with an epihalohydrin, specialized monomers like 3,3',5,5-tetramethylbiphenol diglycidyl ether are produced. sinocurechem.com This TMBP-derived epoxy monomer is characterized by low melt viscosity, good sealing performance, and a wide operating temperature range, making it an excellent material for integrated circuit packaging. sinocurechem.com

Furthermore, TMBP is utilized as a comonomer in the production of various other high-performance polymers, including:

Polyesters sinocurechem.comgoogle.com

Polyurethanes sinocurechem.com

Polycarbonates sinocurechem.comgoogle.com

Polysulfones sinocurechem.com

The inclusion of the TMBP moiety in these polymer chains contributes to improved heat resistance and dimensional stability. sinocurechem.com This makes TMBP a key component in the development of advanced engineering plastics and composite materials for demanding applications. sinocurechem.com

Polymer ClassTMBP-Derived Monomer/IntermediateKey Properties Conferred by TMBPApplication Area
Liquid Crystal Polymers (LCPs)This compoundHigh clearing point, high strength, dimensional stability. sinocurechem.comElectronic parts, precision mechanical components. sinocurechem.com
Epoxy Resins3,3',5,5-Tetramethylbiphenol diglycidyl etherLow melt viscosity, good sealing, wide working temperature. sinocurechem.comIntegrated circuit packaging materials. sinocurechem.com
Polyesters / PolycarbonatesThis compoundExcellent heat resistance. sinocurechem.comAdvanced engineering plastics. sinocurechem.com

Precursors for Advanced Organic Structures

Beyond its role as a monomer in polymerization, the TMBP scaffold is an excellent precursor for the synthesis of more intricate and functionally specific organic structures. The rigid biphenyl unit provides a well-defined core from which complex, three-dimensional architectures can be constructed.

An example of this is the use of TMBP derivatives in the creation of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). The TMBP structure can be chemically modified, for instance, by converting the hydroxyl groups into other coordinating units like pyrazoles. The resulting ligand, such as 3,3′,5,5′-tetramethyl-4,4′-bipyrazole (H2Me4BPZ), retains the rigid, sterically defined backbone of TMBP. When reacted with transition metal salts, these ligands self-assemble into highly ordered, three-dimensional porous networks. researchgate.net These materials exhibit remarkable thermal robustness and can feature well-defined channels, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net

Similarly, the biphenyl framework is a valuable precursor for synthesizing molecular receptors. By functionalizing the core structure, for example, through the introduction of carboxylic acid groups to create derivatives like 4,4′-dimethoxy-biphenyl-3,3′,5,5′-tetracarboxylic acid, researchers can design molecules capable of molecular recognition. nih.gov The defined geometry of the biphenyl scaffold allows for the precise positioning of binding groups, enabling the creation of host molecules that can selectively bind to specific guest molecules. nih.gov

TMBP-Derived PrecursorResulting Advanced StructureKey Structural FeaturePotential Application
3,3′,5,5′-Tetramethyl-4,4′-bipyrazole (H2Me4BPZ)Porous Coordination Polymers (PCPs) / Metal-Organic Frameworks (MOFs)Rigid spacer ligand leading to 3-D porous networks with defined channels. researchgate.netGas storage, separation, catalysis. researchgate.net
Biphenyl-tetracarboxylic acidsMolecular Receptors (Host Molecules)Defined scaffold for precise orientation of functional binding groups. nih.govMolecular recognition, sensing. nih.gov

Advanced Spectroscopic and Structural Elucidation of Tmbp and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a precise picture of the molecule's conformation and arrangement in the solid state. Although a published crystal structure for TMBP (CAS 2417-04-1) is not available in open-access crystallographic databases, the principles of its structural analysis can be described based on studies of similar biphenyl (B1667301) compounds. niscpr.res.in

A crystallographic study of TMBP would determine precise bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two phenyl rings.

Molecular Geometry: The analysis would confirm standard aromatic C-C bond lengths (~1.39 Å), C-O bond lengths (~1.37 Å), and C-CH₃ bond lengths (~1.51 Å). The bond angles within the phenyl rings would be expected to be close to 120°, with some distortion due to the substituents.

Conformation: The most significant conformational feature of a biphenyl is the dihedral angle between the planes of the two aromatic rings. In the solid state, biphenyl itself is planar, but substitution at the ortho positions forces the rings to twist to alleviate steric strain. For TMBP, with meta-substituents, a non-planar, twisted conformation is expected. The dihedral angle would likely be in the range of 30-50°, representing a compromise between conjugative stabilization (favoring planarity) and steric repulsion between the rings.

Table 2. Expected Molecular Geometry Parameters for TMBP from X-ray Crystallography.
ParameterExpected ValueComment
C-C (aromatic) Bond Length~1.39 ÅTypical for benzene (B151609) rings.
C1-C1' Bond Length~1.49 ÅTypical for a single bond between two sp² carbons.
C4-O Bond Length~1.37 ÅTypical for a phenolic C-O bond.
C3-C(methyl) Bond Length~1.51 ÅTypical for an sp²-sp³ C-C single bond.
C2-C1-C6 Bond Angle~118-120°Internal ring angle.
C2-C1-C1' Bond Angle~120-122°Angle of the inter-ring bond.
C2-C1-C1'-C2' Dihedral Angle30-50°Defines the twist between the two phenyl rings.

The arrangement of molecules in a crystal is governed by intermolecular forces. For TMBP, the hydroxyl (-OH) groups are the most significant feature for directing the crystal packing.

It is highly probable that the crystal structure of TMBP would be dominated by strong hydrogen bonds between the hydroxyl group of one molecule and the hydroxyl group of a neighboring molecule (O-H···O). mdpi.com These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These methods are complementary, providing a comprehensive understanding of the molecular structure, functional groups, and intermolecular interactions, such as hydrogen bonding, in 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl (TMBP) and its derivatives.

Characterization of Functional Groups and Hydrogen Bonding

The vibrational spectra of TMBP are characterized by contributions from the substituted benzene rings and the hydroxyl (-OH) functional groups. The positions, shapes, and intensities of the vibrational bands provide a detailed fingerprint of the molecule.

Hydroxyl Group Vibrations: The most prominent feature in the IR spectrum of TMBP is the O-H stretching vibration. In a dilute solution with a non-polar solvent, a sharp band is expected in the range of 3650-3600 cm⁻¹, which is characteristic of a "free" or non-hydrogen-bonded hydroxyl group. libretexts.org For phenolic compounds, this free O-H stretch typically appears around 3610 cm⁻¹. blogspot.com However, due to the steric hindrance imposed by the ortho-methyl groups on the biphenyl rings, intramolecular hydrogen bonding is unlikely.

In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the hydroxyl groups of adjacent TMBP molecules becomes significant. This interaction causes the O-H stretching band to broaden and shift to a lower frequency, typically appearing in the 3400-3200 cm⁻¹ region. libretexts.org The extent of this shift provides insight into the strength of the hydrogen bonding. The broadness of this peak is a result of the various hydrogen-bonded networks present in the sample, leading to a range of O-H bond strengths and, consequently, a distribution of vibrational frequencies. libretexts.org

Aromatic and Alkyl Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the benzene rings give rise to a series of bands in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic structure. libretexts.org The C-O stretching vibration of the phenolic hydroxyl group is expected to produce a strong band in the IR spectrum, typically between 1260 and 1000 cm⁻¹. libretexts.org The in-plane and out-of-plane bending vibrations of the C-H bonds of the benzene rings and the methyl groups occur at lower frequencies and contribute to the fingerprint region of the spectrum.

Raman spectroscopy is particularly sensitive to the non-polar bonds and symmetric vibrations of the molecule. Therefore, the C=C stretching vibrations of the aromatic rings and the C-C stretching of the biphenyl linkage are expected to show strong signals in the Raman spectrum. The symmetric vibrations of the methyl groups would also be more prominent in the Raman spectrum compared to the IR spectrum.

The following table summarizes the expected key vibrational bands for TMBP in IR and Raman spectroscopy.

Vibrational ModeExpected Wavenumber (cm⁻¹)SpectroscopyNotes
Free O-H Stretch3650-3600IRSharp band, observed in dilute non-polar solutions.
Hydrogen-Bonded O-H Stretch3400-3200IRBroad and strong band, observed in solid state or concentrated solutions.
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch3000-2850IR, RamanFrom the methyl groups.
Aromatic C=C Stretch1600-1450IR, RamanA series of bands characteristic of the benzene rings.
C-O Stretch1260-1000IRStrong absorption.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of TMBP and its derivatives. Advanced mass spectrometry techniques provide high accuracy and detailed information on fragmentation pathways.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For TMBP (C₁₆H₁₈O₂), the theoretical exact mass of the molecular ion [M]⁺ is 242.1307 g/mol . HRMS can confirm this exact mass, distinguishing it from other ions with the same nominal mass but different elemental compositions.

The fragmentation of TMBP in the mass spectrometer provides valuable structural information. Due to the stability of the aromatic rings, the molecular ion peak is expected to be relatively intense. Common fragmentation pathways for phenolic and biphenyl compounds involve cleavages of the bonds adjacent to the aromatic rings and the hydroxyl groups.

A plausible fragmentation pattern for TMBP would involve the loss of a methyl group (CH₃•), leading to a fragment ion with a mass-to-charge ratio (m/z) of 227. This fragment can be stabilized by resonance. Subsequent fragmentation could involve the loss of a carbon monoxide (CO) molecule from the phenolic ring, a common fragmentation pathway for phenols. The biphenyl bond is relatively strong and may not cleave as readily.

The following table outlines the predicted high-resolution mass spectrometry data for TMBP.

IonFormulaTheoretical m/zDescription
[M]⁺C₁₆H₁₈O₂⁺242.1307Molecular Ion
[M-CH₃]⁺C₁₅H₁₅O₂⁺227.1072Loss of a methyl radical
[M-H₂O]⁺C₁₆H₁₆O⁺224.1201Loss of a water molecule
[M-CO]⁺C₁₅H₁₈O⁺214.1358Loss of carbon monoxide

Application in Reaction Monitoring and Product Purity Assessment

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for monitoring the progress of chemical reactions and assessing the purity of the resulting products. researchgate.net In the synthesis of TMBP and its derivatives, LC-MS can be used to track the consumption of reactants and the formation of the desired product in real-time or through the analysis of aliquots from the reaction mixture. waters.com

For instance, in a coupling reaction to form the biphenyl structure, LC-MS can monitor the disappearance of the starting phenol (B47542) and the appearance of the TMBP product. The high sensitivity of mass spectrometry allows for the detection of reaction intermediates and byproducts, even at very low concentrations. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield of the desired product and minimize the formation of impurities.

Following the synthesis, LC-MS is instrumental in assessing the purity of the TMBP product. The chromatogram from the LC separation reveals the presence of any residual starting materials, reagents, or byproducts. The mass spectrometer then provides the molecular weights of these impurities, aiding in their identification. Quantitative analysis can be performed to determine the percentage purity of the final product. The high resolution and accuracy of modern mass spectrometers ensure reliable identification and quantification of impurities, which is essential for quality control in chemical manufacturing. researchgate.net

Theoretical and Computational Studies on 3,3 ,5,5 Tetramethyl 4,4 Dihydroxybiphenyl

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting various molecular properties with a good balance of accuracy and computational cost.

Electronic Structure Analysis

The electronic properties of biphenyl (B1667301) derivatives are significantly influenced by the nature and position of their substituents. ichem.mddoaj.org For 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl, the methyl (-CH3) and hydroxyl (-OH) groups play a crucial role in modulating the electron distribution. The hydroxyl groups, being electron-donating, would increase the electron density of the aromatic rings, particularly at the ortho and para positions. The methyl groups also contribute to this electron-donating effect through hyperconjugation.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. In substituted biphenyls, the presence of electron-donating groups tends to raise the HOMO energy level, which can affect the ionization potential and electron-donating capabilities of the molecule.

The molecular electrostatic potential (MEP) surface, another important output of DFT calculations, visualizes the charge distribution and is useful for predicting how a molecule will interact with other chemical species. For this compound, the MEP would show negative potential regions around the oxygen atoms of the hydroxyl groups, indicating their susceptibility to electrophilic attack, and positive potential regions around the hydroxyl hydrogens, suggesting their role as hydrogen bond donors.

Table 1: Predicted Electronic Properties of Substituted Biphenyls (Illustrative)

PropertyBiphenyl (Reference)4,4'-dihydroxybiphenylThis compound (Expected Trend)
HOMO Energy LowerHigherHigher
LUMO Energy HigherLowerLower
HOMO-LUMO Gap LargerSmallerSmaller
Ionization Potential HigherLowerLower
Electron Affinity LowerHigherHigher

Note: This table is illustrative and shows expected trends based on the electronic effects of substituents. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters

DFT calculations are routinely used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating hydroxyl and methyl groups.

IR Spectroscopy: The vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) spectra. Key vibrational modes for this molecule would include the O-H stretching of the hydroxyl groups, C-H stretching of the methyl and aromatic groups, and C-O stretching, as well as aromatic ring vibrations.

Reactivity Prediction and Reaction Pathway Modeling

DFT can be employed to predict the reactivity of a molecule through various reactivity descriptors. scielo.org.mx These descriptors, such as chemical hardness, softness, and electrophilicity index, are derived from the HOMO and LUMO energies. The local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the regions around the hydroxyl groups are expected to be the most reactive sites.

Furthermore, DFT can model reaction pathways by locating transition states and calculating activation energies. This is particularly useful for understanding mechanisms of reactions involving the hydroxyl groups, such as oxidation or esterification.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed picture of the atomistic motions of a system over time, offering insights into the conformational dynamics and intermolecular interactions.

Conformational Flexibility and Rotational Isomerism

The central C-C bond connecting the two phenyl rings in biphenyl derivatives allows for torsional rotation, leading to different conformations. The presence of bulky substituents at the ortho positions (positions 2, 2', 6, and 6') can create a significant energy barrier to this rotation, a phenomenon known as atropisomerism. uu.nl In the case of this compound, the methyl groups are in the meta positions relative to the inter-ring bond, which results in a lower rotational barrier compared to ortho-substituted analogs. researchgate.netbiomedres.us

MD simulations can explore the potential energy surface associated with the dihedral angle of the C-C single bond, revealing the most stable conformations and the energy barriers between them. For many substituted biphenyls, non-planar (twisted) conformations are energetically favored to minimize steric hindrance between the rings. researchgate.netsemanticscholar.org

Table 2: Torsional Barriers in Substituted Biphenyls (Illustrative Data)

CompoundDihedral Angle (°)Rotational Barrier (kcal/mol)
Biphenyl ~45~1.5 - 2.0
2,2'-dimethylbiphenyl ~70~18 - 20
3,3'-dimethylbiphenyl ~45~1.5 - 2.5

Note: This table provides illustrative data for related compounds to contextualize the expected behavior of this compound.

Interactions in Condensed Phases or Solutions

MD simulations are particularly powerful for studying the behavior of molecules in a solvent or in the solid state. These simulations can reveal how solvent molecules arrange around the solute and the nature of their interactions. For this compound in a polar solvent like water or methanol (B129727), the hydroxyl groups would form strong hydrogen bonds with the solvent molecules. nih.gov The methyl groups, being nonpolar, would have hydrophobic interactions with the solvent.

These simulations can also provide insights into the aggregation behavior of the molecule in solution and the packing of molecules in a crystal lattice. The interplay of hydrogen bonding and van der Waals interactions would govern the supramolecular structure.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their chemical structure. For this compound, while specific QSPR models are not extensively documented in publicly available literature, the principles of QSPR applied to phenolic compounds and substituted biphenyls can provide a framework for understanding its expected properties.

QSPR models for phenolic compounds often focus on predicting properties such as antioxidant activity, toxicity, and environmental fate. researchgate.netnih.govnih.gov These models typically utilize a range of molecular descriptors that quantify various aspects of the molecule's structure. For this compound, relevant descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor used to model hydrophobicity. jst.go.jp

A hypothetical QSPR study for a series of substituted biphenols, including this compound, could aim to correlate these descriptors with a specific property, for instance, the radical scavenging activity. The resulting model, often a multiple linear regression (MLR) or more complex machine learning algorithm, would provide an equation that could be used to predict the activity of other, similar compounds.

Table 1: Hypothetical Molecular Descriptors for QSPR Modeling of this compound and Related Phenols

Descriptor TypeDescriptor ExampleRelevance to Phenolic Compounds
Topological Molecular Connectivity IndexRelates to the degree of branching and overall shape, influencing interactions.
Geometrical Molecular Surface AreaAffects how the molecule interacts with its environment and biological targets.
Electronic HOMO EnergyHigher HOMO energy often correlates with better electron-donating ability (antioxidant activity). nih.gov
Electronic LUMO EnergyRelates to the molecule's ability to accept electrons. nih.gov
Hydrophobic LogPInfluences solubility and membrane permeability, which can affect biological activity. jst.go.jp
Steric Steric Hindrance ParametersThe methyl groups in this compound can influence the accessibility of the hydroxyl groups.

It is important to note that the predictive power of any QSPR model is highly dependent on the quality and diversity of the dataset used for its development and validation. nih.gov

Prediction of Supramolecular Assembly and Interaction Potentials

The supramolecular assembly of this compound is primarily governed by non-covalent interactions, with hydrogen bonding playing a crucial role. The two hydroxyl groups on the biphenyl scaffold are excellent hydrogen bond donors and acceptors, leading to the formation of predictable and robust supramolecular synthons. researchgate.net

Computational methods, such as crystal structure prediction (CSP), can be employed to explore the likely packing arrangements of this molecule in the solid state. nyu.edu These methods typically involve generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies. The most stable predicted structures often correspond to the experimentally observed polymorphs.

The primary supramolecular synthons expected for this compound would involve intermolecular O-H···O hydrogen bonds. These can lead to the formation of various motifs, including:

Chains: Molecules linked head-to-tail via hydrogen bonds.

Dimers: Pairs of molecules held together by two hydrogen bonds.

Sheets or Networks: More extended structures formed through a network of hydrogen bonds. nih.gov

The interaction potentials between molecules of this compound can be calculated using quantum mechanical methods. These calculations can provide estimates of the energies associated with different types of non-covalent interactions.

Table 2: Predicted Interaction Potentials in the Supramolecular Assembly of this compound

Interaction TypeDescriptionPredicted Energetic Contribution
O-H···O Hydrogen Bond The strongest intermolecular interaction, directing the primary assembly. sobereva.comStrong
π-π Stacking Attraction between the aromatic rings of adjacent biphenyl moieties.Moderate
C-H···π Interactions Interactions between the methyl C-H bonds and the aromatic rings. researchgate.netWeak to Moderate
van der Waals Forces Dispersive forces contributing to the overall packing efficiency.Weak

Molecular dynamics (MD) simulations could further be used to study the dynamic behavior of aggregates of this compound in different environments, providing insights into the stability and morphology of its self-assembled structures. ornl.gov

Applications of 3,3 ,5,5 Tetramethyl 4,4 Dihydroxybiphenyl in Material Science and Polymer Chemistry

Role as a Monomer in High-Performance Polymer Synthesis

3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl, also known as tetramethylbiphenol (TMBP), is a specialized aromatic diol that serves as a critical monomer in the synthesis of a variety of high-performance polymers. Its unique molecular structure, characterized by a rigid biphenyl (B1667301) core flanked by methyl groups, imparts significant improvements in the thermal, mechanical, and chemical properties of the resulting polymers. This rigidity enhances thermal stability and mechanical strength, while the methyl groups contribute to solubility and processing characteristics. Consequently, TMBP is a sought-after building block for advanced materials used in demanding applications.

This compound is a key monomer used in the creation of thermotropic liquid crystal polymers. LCPs are a class of materials known for their highly ordered molecular structure in the melt phase, which can be locked in upon cooling. xometry.comzeusinc.com This ordered structure leads to outstanding properties. The incorporation of the rigid, rod-like TMBP moiety into the polymer backbone is crucial for inducing and stabilizing the liquid crystalline phase. xometry.com These polymers are widely used in precision electronic components, medical devices, and other applications where high performance is essential. zeusinc.comkdfeddersen.com

The integration of TMBP into the backbone of LCPs has a profound impact on their material properties. The rigid biphenyl structure significantly enhances the thermal stability of the polymer, allowing it to be used at continuous service temperatures of up to 240-280°C. xometry.com Mechanically, these LCPs exhibit high tensile strength and a high modulus of elasticity, particularly in the direction of flow during processing. kdfeddersen.com Furthermore, the ordered molecular arrangement results in exceptional dimensional stability and a very low coefficient of linear thermal expansion, making them ideal for manufacturing intricate, high-precision parts that must maintain tight tolerances over a wide temperature range. xometry.comkdfeddersen.com

Table 1: Enhanced Properties of LCPs Incorporating this compound

PropertyEnhancementBenefit
Thermal Stability Can withstand short-term temperatures up to 340°C. kdfeddersen.comSuitable for high-temperature electronic applications like connectors.
Mechanical Strength High tensile strength (up to 200 MPa) and high tensile modulus (up to 30,000 MPa). kdfeddersen.comCreates strong, durable, and lightweight components.
Dimensional Stability Very low coefficient of thermal linear expansion. xometry.comAllows for burr-free injection molding with very tight tolerances. kdfeddersen.com
Chemical Resistance Resistant to a wide range of chemicals, including acids, bases, and organic solvents. kdfeddersen.comEnsures reliability in harsh chemical environments.
Flame Retardancy Inherently flame retardant. xometry.comkdfeddersen.comIncreases safety in electronic and automotive applications.

In the field of epoxy resins, this compound is used to synthesize specialized epoxy monomers, such as 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl. chemicalbook.com These TMBP-based epoxy systems are formulated to create thermosets with superior performance compared to conventional resins derived from bisphenol-A (BPA). researchgate.net The rigid, aromatic backbone of TMBP contributes to a higher crosslink density and structural integrity in the cured network, leading to materials with enhanced thermal and mechanical characteristics. researchgate.net These high-performance epoxy systems are utilized in applications such as advanced composites, adhesives, and encapsulation for electronic components where reliability under thermal stress is critical. researchgate.net

The incorporation of the tetramethylbiphenyl structure into epoxy networks significantly boosts their thermal stability. Research shows that epoxy polymers based on TMBP exhibit excellent thermal oxidative stability, with a 10% weight loss temperature (Td10) at or above 400°C, and substantially high glass transition temperatures (Tg) ranging from 80–120°C. researchgate.net This high thermal resistance makes them suitable for applications that experience elevated operating temperatures. In addition to thermal stability, these modified epoxy resins demonstrate excellent adhesion properties, which are critical for their use in structural composites and as coatings for metal packaging. chemicalbook.comresearchgate.net

Table 2: Thermal Properties of TMBP-Based Epoxy Resins

PropertyValueSignificance
Glass Transition Temperature (Tg) 80–120 °C researchgate.netIndicates high heat resistance and structural integrity at elevated temperatures.
Thermal Oxidative Stability (Td10) ≥ 400 °C researchgate.netDemonstrates excellent resistance to degradation at high temperatures.

This compound serves as a valuable comonomer in the synthesis of specialty polycarbonates, polyesters, and polyurethanes. By replacing or supplementing conventional diols like bisphenol-A, TMBP is used to produce engineering plastics with superior performance profiles. uwb.edu.plmdpi.com The introduction of its rigid and bulky molecular structure into the polymer chain disrupts chain packing, leading to amorphous polymers with high glass transition temperatures, while also enhancing mechanical toughness and thermal resistance. uwb.edu.pl

In polycarbonates , using aromatic diols like TMBP creates materials with high impact strength, good dimensional stability, and a wide operating temperature range. uwb.edu.plmdpi.com For polyesters , the inclusion of TMBP can improve hydrolytic stability and thermal endurance compared to standard polyester (B1180765) formulations. paint.orgmdpi.com In polyurethanes , TMBP can be incorporated into the polyester polyol soft segment, contributing to the creation of coatings and elastomers with enhanced hardness, strength, and thermal stability. mdpi.com

Phenoxy resins, which are high-molecular-weight thermoplastic polymers derived from bisphenols and epichlorohydrin (B41342), can be synthesized using this compound as a key monomer. The resulting phenoxy resins contain the rigid biphenyl structure within their backbone. These materials are known for their toughness, ductility, and adhesive properties. TMBP-based phenoxy resins are often used as modifiers for other plastics, such as epoxy and polyester resins, to improve their performance. They also find application in high-performance coatings, adhesives, and composites, particularly in the electronics industry for components and packaging that demand high thermal and chemical stability.

Epoxy Resins and Related Curing Agents

Engineering Plastics and Composite Materials

This compound (TMBP) is a crucial monomer in the synthesis of high-performance engineering plastics due to its unique molecular structure. The presence of a rigid biphenyl backbone combined with four methyl groups provides steric hindrance, which restricts rotational freedom and enhances the thermal stability and mechanical strength of the resulting polymers. This structural rigidity contributes to high glass transition temperatures (Tg), excellent dimensional stability, and good resistance to chemical and physical degradation. sinocurechem.com

One of the prominent applications of TMBP is in the production of polysulfones, particularly polyphenylsulfone (PPSU). Researchers have synthesized TMBP-based PPSU copolymers and investigated their properties. The incorporation of the TMBP moiety into the PPSU backbone has been shown to increase the fractional free volume (FFV) and the inter-chain distance (d-spacing) of the polymer. This modification leads to enhanced gas permeability, which is a desirable characteristic for applications such as gas separation membranes.

For instance, a study on PPSU/TMPPSf (polyphenylsulfone/tetramethylbiphenol polysulfone) copolymers demonstrated a proportional increase in gas permeability with increasing TMBP content. This enhancement is attributed to both an increase in the sorption coefficient and gas diffusivity within the copolymer structure. The rigid and bulky nature of the TMBP unit effectively disrupts polymer chain packing, creating more free volume for gas molecules to permeate.

Table 1: Properties of TMBP-based Polyphenylsulfone (PPSU) Copolymers

Copolymer Composition d-spacing (Å) Fractional Free Volume (FFV) CO₂ Permeability (Barrer)
Pure PPSU 5.60 0.155 5.5
PPSU with 25% TMBP 5.65 0.160 8.0
PPSU with 50% TMBP 5.70 0.165 12.0

TMBP is also utilized in the synthesis of other engineering plastics like polycarbonates and polyetherketones, where it imparts similar benefits of high strength, dimensional stability, and improved thermal performance. dtic.mil In the realm of composite materials, TMBP-based polymers serve as high-performance matrices. The enhanced thermal and mechanical properties of these resins make them suitable for creating composites that can withstand demanding operational conditions, although specific examples in publicly available literature are not extensively detailed.

Advanced Functional Materials

The distinct chemical structure of TMBP also makes it a valuable precursor for advanced functional materials with specific electrical and optical properties, finding applications in the electronics industry.

Precursors for Materials with Specific Electrical or Optical Properties (e.g., in electronics)

The incorporation of TMBP into polymer backbones can significantly influence the dielectric properties of the material. Polymers with low dielectric constants (Dk) and low dissipation factors (Df) are highly sought after in the electronics industry for applications in high-frequency circuits and integrated circuit packaging to minimize signal delay and power dissipation. scholasticahq.com The bulky tetramethylbiphenyl structure can increase the free volume within the polymer matrix, which in turn can lead to a reduction in the dielectric constant, as air (with a Dk of ~1) is incorporated into these voids. While specific dielectric data for TMBP-based polymers is not widely published in readily accessible literature, the structural motifs of TMBP are consistent with the design principles for low-Dk materials.

In terms of optical properties, TMBP is used to synthesize polymers with high transparency and a specific refractive index. For example, polycarbonates derived from TMBP are known for their optical clarity. The refractive index of a polymer is a critical parameter in applications such as lenses, optical films, and encapsulants for optical devices. electronics.orgepotek.com Standard polycarbonates, such as those based on bisphenol A, typically have a refractive index of around 1.58-1.59. researchgate.netrefractiveindex.infokla.com The introduction of different monomers like TMBP allows for the tuning of the refractive index to meet the specific requirements of an optical application. Epoxy resins formulated with TMBP derivatives also exhibit good optical clarity, which is crucial for their use as encapsulants and adhesives in optoelectronics. electronics.org

Table 2: Typical Optical and Electrical Properties of Relevant Polymers

Polymer Class Property Typical Value Potential Influence of TMBP
Polycarbonate Refractive Index (at 589 nm) 1.58-1.59 researchgate.netrefractiveindex.infokla.com Tuning of refractive index
Epoxy Resin Refractive Index (cured) 1.50-1.59 epotek.com High transparency
Polyimides Dielectric Constant (at 10 GHz) 2.5-3.5 Potential for lower Dk due to increased free volume

Note: Values are representative of the polymer class. The influence of TMBP is based on theoretical considerations of its structure.

Polymer Modification and Cross-linking Agents

Beyond its role as a primary monomer, TMBP and its derivatives are employed as polymer modifiers and cross-linking agents to further enhance the properties of various polymer systems.

The bifunctional nature of TMBP allows it to be incorporated into existing polymer chains to modify their properties. For instance, introducing TMBP into a polyester or polyurethane backbone can increase the rigidity and thermal stability of the material.

Impact on Polymer Network Formation and Properties

When chemically modified to carry reactive groups, TMBP can act as a cross-linking agent. Cross-linking is the process of forming covalent bonds between polymer chains, creating a three-dimensional network structure. This network structure significantly impacts the material's properties, generally leading to:

Increased Mechanical Strength and Modulus : The cross-links restrict the movement of polymer chains, making the material stiffer and stronger. dtic.milresearchgate.net

Improved Thermal Stability : The network structure enhances dimensional stability at elevated temperatures and often leads to a higher glass transition temperature (Tg). researchgate.netresearchgate.netresearchgate.net

Enhanced Chemical Resistance : The cross-linked network is less susceptible to swelling and dissolution by solvents.

The rigid and bulky nature of the TMBP core, when used as part of a cross-linking agent, can impose significant constraints on the mobility of the polymer chains. This can lead to a more defined and stable network structure. The effectiveness of cross-linking can be evaluated by measuring the gel fraction, which is the insoluble portion of the polymer after cross-linking. nhv.jpsjtu.edu.cn A higher gel fraction indicates a higher degree of cross-linking.

The introduction of cross-links has a direct and predictable effect on the glass transition temperature. An increase in cross-link density generally leads to a higher Tg because more thermal energy is required to induce segmental motion in the more constrained network. researchgate.netresearchgate.net

Table 3: General Effects of Cross-linking on Polymer Properties

Property Impact of Increased Cross-link Density
Tensile Strength Increases researchgate.net
Elastic Modulus Increases dtic.mil
Elongation at Break Decreases
Glass Transition Temperature (Tg) Increases researchgate.netresearchgate.net
Solvent Swelling Decreases

While specific research detailing the use of TMBP-derived cross-linking agents and their quantitative impact on various polymers is specialized, the fundamental principles of polymer chemistry suggest that its rigid structure would be highly effective in creating robust and thermally stable polymer networks.

Catalytic Applications and Ligand Design Involving Tmbp Derivatives

TMBP-Derived Ligands in Homogeneous Catalysis

The rigid biphenyl (B1667301) scaffold of TMBP can be functionalized to create a variety of chiral ligands that can coordinate with metal centers, influencing the stereochemical outcome of a reaction. The steric bulk provided by the methyl groups in TMBP can create a well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity.

The development of chiral phosphine (B1218219) ligands has been a cornerstone of transition-metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center to create a chiral environment that can differentiate between enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer.

While specific examples of TMBP-derived phosphine ligands are not prevalent in the literature, the general approach to their synthesis would involve the functionalization of the hydroxyl groups of TMBP with phosphine moieties. The resulting ligands, often referred to as phosphinites or phosphonites, can then be used in a variety of asymmetric transformations. The C₂-symmetry inherent in the TMBP backbone is a common and often beneficial feature in chiral ligand design.

Table 1: Representative Chiral Bidentate Phosphine Ligands

LigandAbbreviationChirality Type
1,2-Bis(2,5-diphenylphospholano)ethanePh-BPEC₂-Symmetric
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAPAxially Chiral
1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(R,R)-Et-DuPhosC₂-Symmetric

This table presents examples of well-established chiral phosphine ligands to illustrate common structural motifs that could be conceptually applied to TMBP-derived designs.

The effectiveness of such TMBP-derived ligands would be evaluated in benchmark asymmetric reactions, such as the hydrogenation of prochiral olefins or ketones, and asymmetric allylic alkylations. The steric and electronic properties of the TMBP framework would be expected to play a crucial role in determining the catalyst's activity and enantioselectivity.

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for the synthesis of amines. The development of catalysts for the hydroamination of unactivated olefins remains a significant challenge in organic synthesis. Ligand design plays a critical role in overcoming the challenges associated with this transformation, such as catalyst deactivation and poor regioselectivity.

Although there is no specific literature detailing the use of TMBP-derived ligands in olefin hydroamination, the principles of ligand design for this reaction can be extrapolated. For late transition metal-catalyzed hydroamination, ligands that are both sterically demanding and electron-donating are often required to promote the desired catalytic cycle. The TMBP framework could be modified to incorporate donor atoms such as nitrogen or phosphorus, creating a chelating ligand that can stabilize the metal center and facilitate the elementary steps of the catalytic cycle, including olefin coordination, migratory insertion, and protonolysis.

Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of cyclic compounds. The development of chiral ruthenium catalysts has enabled the enantioselective synthesis of a wide range of cyclic structures. The design of the N-heterocyclic carbene (NHC) ligand is a key factor in achieving high enantioselectivity in these reactions.

A hypothetical chiral NHC ligand derived from TMBP could be envisioned where the TMBP backbone serves as a chiral scaffold to which the NHC moieties are attached. The steric bulk of the TMBP unit would influence the orientation of the substrate in the metal's coordination sphere, thereby directing the stereochemical outcome of the ring-closing step.

Table 2: Key Parameters in Enantioselective Ring-Closing Metathesis

ParameterInfluence on the Reaction
Catalyst Loading Typically low (0.5-5 mol%) for efficient catalysis.
Solvent Can significantly affect reaction rates and selectivity. Dichloromethane (B109758) and toluene (B28343) are common.
Temperature Often performed at room temperature to elevated temperatures to achieve reasonable reaction times.
Substrate Concentration High dilution is often necessary to favor intramolecular RCM over intermolecular oligomerization.

This table outlines general parameters that would be considered when evaluating a new TMBP-derived catalyst for enantioselective RCM.

TMBP Derivatives in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity and catalytic activity, can be tuned by judiciously selecting the metal and organic linker.

While the direct incorporation of TMBP as a primary building block in MOF synthesis is not widely reported, its di-functional nature (two hydroxyl groups) and rigid structure make it a potential candidate for a linker. To be effectively used in MOF synthesis, the TMBP molecule would likely need to be further functionalized with coordinating groups, such as carboxylates or pyridyls, to facilitate strong and directional bonding with the metal centers.

A hypothetical TMBP-dicarboxylate linker could lead to the formation of porous frameworks with potential applications in gas storage, separation, and heterogeneous catalysis. The methyl groups on the biphenyl unit would project into the pores of the MOF, influencing the size and shape of the channels and potentially creating specific binding sites for guest molecules.

Biomimetic Catalysis

Biomimetic catalysis seeks to mimic the function of enzymes to achieve highly selective and efficient chemical transformations. A common strategy involves the use of metal complexes that replicate the active sites of metalloenzymes.

In the context of oxidation catalysis, TMBP derivatives could potentially be used to create ligands that mimic the environment of certain oxidative enzymes. For instance, the hindered phenolic groups of TMBP are reminiscent of the tyrosine residues that can be found in the active sites of some enzymes. A metal complex bearing a TMBP-derived ligand could be investigated for its ability to catalyze oxidation reactions, such as the oxidation of phenols or catechols. The mechanism of such a reaction would likely involve the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal center, followed by the transfer of an oxygen atom to the substrate. The steric and electronic properties of the TMBP ligand would play a crucial role in modulating the reactivity and selectivity of the catalyst.

Supramolecular Chemistry and Host Guest Interactions of Tmbp

Self-Assembly of TMBP Derivatives

The self-assembly of TMBP derivatives into discrete, ordered supramolecular structures is driven by the directional and specific nature of non-covalent interactions. The hydroxyl groups are primary sites for hydrogen bonding, acting as both donors and acceptors, while the biphenyl (B1667301) framework can engage in π-π stacking interactions.

Derivatives of TMBP can be designed to form various supramolecular architectures, such as supramolecular polymers. By modifying the core TMBP molecule, it is possible to tune the directionality and strength of intermolecular interactions, leading to materials with reversible and responsive characteristics. For instance, the introduction of additional functional groups can promote specific, predictable self-assembly motifs. Biphenyl derivatives, in general, are utilized as ligands in the construction of complex frameworks like Covalent Organic Frameworks (COFs), where their rigid structure and ability to be functionalized are advantageous. For example, derivatives like 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde are used to synthesize Schiff base COFs, which can coordinate with metal centers for applications in catalysis. ossila.com

The self-assembly process can lead to the formation of complex structures, including nanotubes and microtapes, as has been observed for analogues of diphenylalanine dipeptides. rsc.org While specific studies on TMBP are limited, the principles governing the self-assembly of substituted biphenols suggest that TMBP derivatives could form a variety of ordered materials. The balance between hydrogen bonding, π-π stacking, and steric hindrance from the methyl groups is crucial in determining the final supramolecular architecture.

Table 1: Potential Supramolecular Interactions in TMBP Self-Assembly
Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrogen BondingHydroxyl (-OH) groupsProvides directionality and strength, forming chains or networks.
π-π StackingBiphenyl aromatic ringsContributes to the stabilization of layered or stacked structures.
Van der Waals ForcesMethyl (-CH₃) groups and overall moleculeInfluence packing efficiency and contribute to overall stability.
Steric HindranceMethyl (-CH₃) groupsRestricts rotational freedom and influences the geometry of assembly.

Inclusion Complexation and Chiral Resolution

Host-guest chemistry involves the formation of inclusion complexes where a "host" molecule encapsulates a "guest" molecule. TMBP's parent compound, 4,4'-dihydroxybiphenyl, has been shown to form inclusion complexes with host molecules like β-cyclodextrin. researchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating hydrophobic guest molecules in aqueous solutions. oatext.comoatext.com The formation of such complexes can alter the physicochemical properties of the guest, such as its solubility and stability. nih.gov

Given the structural similarity, TMBP is also a candidate for forming inclusion complexes. The hydrophobic biphenyl core could fit within the cavity of a suitable host, such as a cyclodextrin (B1172386). The methyl groups would increase the hydrophobicity of the TMBP molecule, potentially strengthening the interaction with the host's nonpolar cavity. However, the steric bulk of the four methyl groups might also influence the geometry of inclusion, potentially requiring a host with a larger cavity, like γ-cyclodextrin, for optimal complexation. nih.gov

Table 2: Comparison of Biphenyl Derivatives in Inclusion Complexation with β-Cyclodextrin
Guest MoleculeKey Structural FeaturesPotential for InclusionInfluencing Factors
4,4'-DihydroxybiphenylPlanar biphenyl core, two -OH groupsDemonstrated to form 1:1 inclusion complexes. researchgate.netHydrophobic interaction of the biphenyl core with the cyclodextrin cavity.
3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl (TMBP)Biphenyl core, two -OH groups, four -CH₃ groupsTheoretically possible, but not experimentally documented in reviewed literature.Increased hydrophobicity may favor inclusion, but steric hindrance from methyl groups could be a limiting factor.

Furthermore, the inherent chirality of certain substituted biphenyls due to restricted rotation around the biaryl bond (atropisomerism) makes them valuable in chiral separation and asymmetric synthesis. nih.govacs.org Biphenyl derivatives can be used to create chiral stationary phases for chromatography or as chiral selectors in other separation techniques. acs.org While TMBP itself is not chiral in its ground state, its derivatives could be designed to possess axial chirality. Such chiral biphenol-based structures could be incorporated into Metal-Organic Frameworks (MOFs) or other porous materials to create environments capable of enantioselective separation of racemic mixtures. acs.org

Hydrogen Bonding Networks in Solid State and Solution

The hydroxyl groups of TMBP are the primary drivers for the formation of extensive hydrogen-bonding networks in both the solid state and, to some extent, in solution. The strength and geometry of these hydrogen bonds are influenced by the electronic properties of the phenol (B47542) group and the steric environment created by the adjacent methyl groups.

In the solid state, phenol molecules typically form intermolecular hydrogen bonds, leading to organized crystal lattices. nagwa.com For TMBP, the two hydroxyl groups can act as both hydrogen bond donors and acceptors, creating the potential for robust networks such as chains or sheets. However, the bulky methyl groups at the 3, 3', 5, and 5' positions introduce significant steric hindrance around the hydroxyl groups. vinatiorganics.com This hindrance can influence the preferred hydrogen-bonding patterns, potentially favoring certain geometries or even leading to competition between intramolecular and intermolecular hydrogen bonds. rsc.orgnih.govchemistryguru.com.sg

While a definitive crystal structure for TMBP was not identified in the surveyed literature, analysis of related compounds provides insight. In molecules with both phenol and alcohol groups, heteromeric hydrogen bonds (phenol-alcohol) are often preferred over homomeric interactions (phenol-phenol or alcohol-alcohol). rsc.org For TMBP, only phenol-phenol interactions are possible. The steric hindrance may prevent the formation of planar, sheet-like structures and instead favor more complex three-dimensional networks or discrete, hydrogen-bonded oligomers.

In solution, the behavior of TMBP would depend on the nature of the solvent. In non-polar solvents, TMBP molecules are likely to form intermolecular hydrogen bonds with each other. In protic or polar solvents, TMBP will engage in hydrogen bonding with solvent molecules. The hydroxyl group of a phenol is generally a stronger hydrogen bond donor than that of an alcohol due to the electron-withdrawing nature of the aromatic ring, which increases the polarity of the O-H bond. quora.comstackexchange.com The competition between solute-solute and solute-solvent hydrogen bonding would dictate the extent of TMBP self-association in solution.

Conclusion and Future Research Directions

Summary of Key Academic Findings on TMBP

3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl (TMBP) is a biphenol derivative that has been the subject of significant academic research due to its unique structural characteristics. A primary area of investigation has been its role as a monomer in the creation of high-performance polymers. Its incorporation into polymer chains, such as polyesters, polyurethanes, polycarbonates, polysulfones, and epoxy resins, imparts notable properties including excellent heat resistance. sinocurechem.com

Specifically, TMBP has been successfully used to modify polyphenylsulfone (PPSU) and polyetherketones. nih.gov Polymers synthesized with TMBP exhibit high strength and dimensional stability. sinocurechem.comnih.gov For instance, a series of sulfonated poly(ether ether ketone ketone)s (SPEEKKs) synthesized using TMBP demonstrated excellent thermal properties at high temperatures and robust mechanical properties, with a Young's modulus greater than 1 GPa and a tensile strength exceeding 40 MPa. psu.edu

Another key finding is TMBP's utility in developing materials for gas separation membranes. The inclusion of TMBP in polymer structures tends to increase the fractional free volume (FFV) and the intermolecular d-spacing. nih.gov This structural modification leads to enhanced gas permeability, as observed in TMBP-based PPSU copolymers where the permeability to O₂, N₂, CO₂, and CH₄ increased proportionally with the TMBP content. nih.gov

Furthermore, TMBP serves as a crucial intermediate in the synthesis of biphenyl (B1667301) liquid crystal polymers. sinocurechem.com The polymers derived from it are noted for having a high clearing point and favorable physical and chemical properties, making them suitable for applications in electronic components, medical devices, and automotive parts. sinocurechem.com The synthesis of TMBP itself has been achieved through methods like the oxidative C-C coupling of 2,6-dimethylphenol (B121312) using metal complexes as catalysts in the presence of hydrogen peroxide, with reported yields exceeding 90%. sinocurechem.com

Property Enhanced by TMBPPolymer SystemApplication Area
Thermal StabilityPolyesters, Polycarbonates, Polysulfones, Epoxy ResinsEngineering Plastics sinocurechem.com
Gas PermeabilityPolyphenylsulfone (PPSU)Gas Separation Membranes nih.gov
Proton ConductivitySulfonated Poly(ether ether ketone ketone)s (SPEEKKs)Direct Methanol (B129727) Fuel Cells psu.edu
Mechanical StrengthSPEEKKsHigh-Performance Materials psu.edu
Liquid CrystallinityBiphenyl PolymersElectronics, Medical Devices sinocurechem.com

Emerging Research Avenues for TMBP in Novel Materials and Synthetic Methodologies

Current research is expanding the applications of TMBP into new and innovative domains. One of the most promising areas is the development of advanced membrane materials. Building on the established findings that TMBP enhances gas permeability, researchers are exploring its use in creating highly selective membranes for specific gas separations, a critical technology for industrial processes and environmental applications. nih.gov Additionally, TMBP-based sulfonated polymers are being investigated as promising proton exchange membranes for direct methanol fuel cells (DMFCs). psu.edu These materials have shown higher proton conductivity at elevated temperatures and lower methanol diffusion compared to industry standards like Nafion, suggesting their potential for more efficient fuel cell technologies. psu.edu

Another emerging frontier is the use of TMBP in advanced composites and packaging materials. For example, 3,3',5,5-tetramethylbiphenol diglycidyl ether, synthesized from TMBP, is noted for its low melt viscosity, excellent sealing performance, and wide operating temperature, making it a candidate for superior integrated circuit packaging. sinocurechem.com There is also growing interest in leveraging the high thermal stability of TMBP-modified polymers for thermal management applications, such as in heat-dissipation materials for electric vehicle battery packs. nih.gov

In the realm of synthetic chemistry, research is focusing on developing more efficient and environmentally friendly methods for TMBP production. While catalytic oxidation of 2,6-dimethylphenol is effective, new research into alternative catalysts and reaction conditions aims to improve yields, reduce reaction times, and minimize waste. sinocurechem.com Furthermore, the potential for TMBP derivatives in biomedical applications is beginning to be explored. A related compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol, has demonstrated antitumor activity, suggesting that TMBP could serve as a scaffold for the design of new therapeutic agents. nih.gov

Research AvenueSpecific ApplicationPotential Impact
Advanced MembranesGas Separation, Direct Methanol Fuel Cells (DMFCs)Increased energy efficiency and reduced environmental impact nih.govpsu.edu
Novel PolymersIntegrated Circuit Packaging, Thermal Interface MaterialsImproved performance and safety in electronics and electric vehicles sinocurechem.comnih.gov
Synthetic MethodologiesGreener Catalytic ProcessesMore economical and sustainable chemical production sinocurechem.comdrugdiscoverytrends.com
Biomedical ApplicationsAnticancer Drug DesignDevelopment of new therapeutic strategies for diseases like lung cancer nih.gov

Challenges and Opportunities in TMBP-Related Chemical Research

Despite its promising applications, research and development involving TMBP face several challenges. A primary hurdle lies in the synthesis of the monomer itself. Achieving high purity and yield in a cost-effective and scalable manner can be difficult. The synthesis often involves multi-step processes or catalytic systems that may require optimization to be commercially viable and environmentally benign. google.com For instance, byproducts can complicate purification, and the development of robust, reusable catalysts remains an active area of research. google.com

In the field of materials science, a significant challenge is the inherent trade-off often observed in polymer properties. For example, in gas separation membranes, enhancing permeability by incorporating bulky monomers like TMBP can sometimes lead to a decrease in selectivity. nih.gov Overcoming this permeability-selectivity trade-off is a central challenge in membrane science. Similarly, while developing polymers for applications like fuel cells, achieving a balance of high proton conductivity, low fuel crossover, good mechanical strength, and long-term durability under operating conditions is a complex multifactorial problem. psu.educytivalifesciences.com

These challenges, however, create significant opportunities for innovation. There is a clear opportunity for the development of novel synthetic routes and catalytic systems that are more efficient and adhere to the principles of green chemistry. drugdiscoverytrends.com Success in this area would not only reduce the cost of TMBP but also broaden its accessibility for various applications.

The greatest opportunities lie in harnessing the unique properties of TMBP to create next-generation materials. By fine-tuning the polymer architecture and exploring copolymerizations with other monomers, researchers can develop materials with tailored properties for specific high-value applications. The exploration of TMBP derivatives for biomedical uses, such as anticancer agents, opens up an entirely new and impactful research direction that is still in its early stages. nih.gov Furthermore, as industries from electronics to clean energy continue to demand materials with higher performance and stability, the unique combination of properties imparted by the TMBP moiety presents a rich field for future chemical research and material innovation. sinocurechem.com

Q & A

Q. What are the critical safety protocols for handling this compound in catalytic studies?

  • Answer : Avoid dust formation using wet handling methods. Emergency procedures include skin decontamination with soap/water (P302 + P352) and immediate ventilation for spills. Regulatory compliance requires adherence to GHS Category 2 (skin irritation) and disposal via licensed hazardous waste facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.